11,12-Dihydroretinal

Description

Properties

CAS No. |

41889-27-4 |

|---|---|

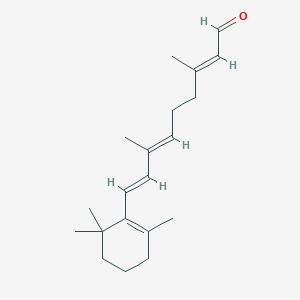

Molecular Formula |

C20H30O |

Molecular Weight |

286.5 g/mol |

IUPAC Name |

(2E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trienal |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h8,11-13,15H,6-7,9-10,14H2,1-5H3/b12-11+,16-8+,17-13+ |

InChI Key |

LFONLLFYNQIEIA-YSVSHSNWSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CCCC(=CC=O)C)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/CC/C(=C/C=O)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CCCC(=CC=O)C)C |

Synonyms |

11,12-dihydroretinal |

Origin of Product |

United States |

Scientific Research Applications

Visual Cycle and Phototransduction

Role in Rhodopsin Functionality

11,12-Dihydroretinal serves as a chromophore in rhodopsin, the light-sensitive receptor protein in photoreceptor cells of the retina. Unlike the more common 11-cis-retinal, this compound forms a nonbleachable rhodopsin analog. This property allows it to stabilize the protein structure and maintain its functionality under various conditions. Research has shown that this analog can still undergo isomerization upon light exposure, albeit with different kinetics compared to its 11-cis counterpart .

Case Study

A study demonstrated that rhodopsin containing this compound retains its ability to respond to light stimuli, albeit with altered phototransduction efficiency. This suggests potential applications in understanding visual impairments related to chromophore deficiencies .

Biomedical Research

Retinoid Metabolism Studies

Research indicates that this compound is involved in the metabolic pathways of retinoids within human skin cells. Specifically, normal epidermal keratinocytes can metabolize retinol into this compound and other derivatives, highlighting its role in skin physiology and potential implications for dermatological therapies .

Quantitative Analysis of Retinoids

Quantification studies of endogenous retinoids have utilized this compound as a reference compound to understand its concentration dynamics in various biological contexts, including disease states like Alzheimer's disease and obesity. These studies provide insights into how retinoid levels correlate with physiological conditions .

Therapeutic Potential

Antioxidant Properties

Emerging research suggests that this compound may exhibit antioxidant properties that could protect cells from oxidative stress. This characteristic is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role. Investigations into its protective mechanisms are ongoing .

Applications in Drug Development

The compound's structural attributes are being explored for developing new pharmaceuticals targeting visual disorders or skin-related conditions. Its unique properties may offer advantages over traditional retinoids by providing similar benefits with potentially fewer side effects .

Structural Biology Insights

Crystallographic Studies

Crystallographic models of rhodopsin containing this compound have provided valuable insights into the structural dynamics of G-protein coupled receptors (GPCRs). These studies have helped elucidate how variations in chromophore structure can influence receptor activation and signaling pathways .

| Study Focus | Findings | Implications |

|---|---|---|

| Rhodopsin Functionality | Nonbleachable analog retains light response | Insights into visual cycle adaptations |

| Retinoid Metabolism | Keratinocytes metabolize retinol to dihydroretinal | Potential for skin therapy applications |

| Antioxidant Properties | Dihydroretinal shows protective effects against oxidative stress | Neuroprotective drug development |

| Structural Dynamics | Crystallographic data reveal receptor activation mechanisms | Enhancements in GPCR-targeted drug design |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 11,12-Dihydroretinal, and how can purity be ensured?

- Methodology: Synthesis begins with β-ionylideneacetoaldehyde, proceeding through aldol condensation with isotopically labeled acetone (e.g., 13C-labeled), followed by 1,4-reduction and Emmons-Horner-Wadsworth reactions. Final purification via HPLC under dark conditions ensures isolation of the pure E-isomer. Critical steps include catalyst selection (e.g., sodium methoxide) and solvent evaporation under inert gas flow to prevent degradation .

- Validation: Elemental analysis and high-resolution mass spectrometry (HRMS) confirm composition, while HPLC retention times and UV-Vis spectra validate isomer purity .

Q. How is this compound structurally characterized in protein-binding studies?

- Techniques: Resonance Raman spectroscopy and X-ray crystallography are primary tools. For example, deprotonated adduct formation at the 11th carbon in Opn5L1 protein complexes was identified via isotopic labeling (13C) and vibrational mode analysis .

- Data Interpretation: Bond-length discrepancies in crystallographic data (e.g., C11–C12 dihedral angles) require cross-validation with NMR coupling constants to resolve ambiguities .

Q. What stability considerations are critical for handling this compound in experimental workflows?

- Best Practices: Store in dark, anhydrous conditions (< -20°C) to prevent photoisomerization and oxidation. Solubility in non-polar solvents (e.g., toluene) is preferred for reconstitution with apoproteins. Degradation products (e.g., retinaldehyde isomers) can be monitored via reverse-phase HPLC .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 13C, 2H) resolve contradictions in spectral data for this compound-protein interactions?

- Experimental Design: Synthesize 13C-labeled analogs at specific positions (e.g., C13) to track resonance shifts in NMR or Raman spectra. For example, 13C-labeled dihydroretinal clarified protonation states in Opn5L1 by isolating vibrational modes from overlapping signals .

- Contradiction Analysis: Discrepancies between computational models (e.g., DFT-predicted bond angles) and crystallographic data may arise from crystal packing effects; isotopic labeling reduces noise in dynamic simulations .

Q. What strategies address reproducibility challenges in synthesizing this compound derivatives?

- Troubleshooting: Batch-to-batch variability in dihydro-C18 ketone intermediates can be mitigated by standardizing reduction conditions (e.g., Et(Me)2SiH3 stoichiometry). Replicate experiments with independent synthetic routes (e.g., DIBAL vs. LiAlH4 reduction) validate robustness .

- Data Reporting: Adhere to IUPAC guidelines for crystallographic data deposition (e.g., CCDC/ICSD codes) and include raw spectral datasets in supplementary materials to enable independent verification .

Q. How does this compound’s electronic structure influence its reactivity in non-canonical photoreceptors?

- Advanced Analysis: Time-resolved femtosecond spectroscopy tracks excited-state dynamics, while quantum mechanical/molecular mechanical (QM/MM) simulations model charge-transfer pathways. Contrast with all-trans-retinal data reveals steric hindrance effects from the C11–C12 single bond .

- Contradiction Management: Discrepancies in photocycle kinetics between in vitro and in vivo systems may arise from protein microenvironmental factors (e.g., pH, counterions); controlled mutagenesis studies isolate variables .

Q. What computational frameworks optimize the design of this compound analogs for novel photochemical applications?

- AI Integration: Machine learning models trained on retinal-protein binding datasets predict substituent effects on absorption maxima (λmax) and quantum yields. For example, neural networks trained on opsin-dihydroretinal complexes can prioritize synthetic targets with desired λmax shifts .

- Validation: Cross-check AI predictions with experimental transient absorption spectroscopy to refine algorithmic weightings .

Methodological Guidelines

- Data Presentation: Follow Russian Chemical Bulletin standards for elemental analysis, HRMS, and crystallographic data .

- Ethical Reporting: Disclose deviations from published protocols (e.g., alternative catalysts) and provide raw data repositories to uphold reproducibility .

- Comparative Studies: Use this compound as a benchmark against structurally related chromophores (e.g., 9-cis-retinal) to contextualize findings in retinal-protein research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.